molecular formula C9H9F3OS B6316091 2-Methyl-4-(trifluoromethylthio)anisole CAS No. 1357624-60-2

2-Methyl-4-(trifluoromethylthio)anisole

Cat. No.: B6316091
CAS No.: 1357624-60-2
M. Wt: 222.23 g/mol
InChI Key: YKYDBEOPVALMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(trifluoromethylthio)anisole is an organic compound with the molecular formula C9H9F3OS. This compound is characterized by the presence of a trifluoromethylthio group attached to an anisole structure, which includes a methoxy group and a methyl group. The trifluoromethylthio group imparts unique chemical properties to the compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethylthio)anisole typically involves the introduction of the trifluoromethylthio group to an anisole derivative. One common method is the reaction of 2-methyl-4-hydroxyanisole with trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethylthio)anisole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the trifluoromethylthio group can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiols and other reduced sulfur-containing compounds.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Methyl-4-(trifluoromethylthio)anisole is utilized in various scientific research fields due to its unique chemical properties:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to modulate biological pathways.

    Industry: Employed in the synthesis of specialty chemicals and materials, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethylthio)anisole involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)aniline: An aromatic amine with a trifluoromethyl group, used in the synthesis of pharmaceuticals and agrochemicals.

    4-(Trifluoromethyl)aniline: Another aromatic amine with similar applications.

    2-(Trifluoromethyl)anisole: An anisole derivative with a trifluoromethyl group, used in organic synthesis.

Uniqueness

2-Methyl-4-(trifluoromethylthio)anisole is unique due to the presence of both a trifluoromethylthio group and an anisole structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific research applications that require these characteristics.

Properties

IUPAC Name

1-methoxy-2-methyl-4-(trifluoromethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3OS/c1-6-5-7(14-9(10,11)12)3-4-8(6)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYDBEOPVALMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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